2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 380174-34-5
VCID: VC4578318
InChI: InChI=1S/C20H23NO3/c1-4-17(16-10-6-5-7-11-16)20(23)24-13-19(22)21-18-12-8-9-14(2)15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22)
SMILES: CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2C)C
Molecular Formula: C20H23NO3
Molecular Weight: 325.408

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

CAS No.: 380174-34-5

Cat. No.: VC4578318

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate - 380174-34-5

Specification

CAS No. 380174-34-5
Molecular Formula C20H23NO3
Molecular Weight 325.408
IUPAC Name [2-(2,3-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate
Standard InChI InChI=1S/C20H23NO3/c1-4-17(16-10-6-5-7-11-16)20(23)24-13-19(22)21-18-12-8-9-14(2)15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22)
Standard InChI Key SQAQBVHOLDOKLL-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2C)C

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate consists of two primary moieties:

  • 2-Phenylbutanoate ester: A butanoic acid derivative substituted with a phenyl group at the second carbon, esterified to an ethanol-derived backbone.

  • 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl group: An ethyl chain bearing an amide linkage to a 2,3-dimethyl-substituted phenyl ring.

The interplay between these groups confers unique electronic and steric properties, influencing reactivity and solubility.

Spectroscopic and Crystallographic Data

Crystallographic studies of related compounds, such as methyl 2-(2,3-dimethylanilino)benzoate, reveal planar configurations in the aromatic regions with bond angles consistent with resonance stabilization . Fourier-transform infrared (FTIR) spectroscopy of analogous esters typically shows strong absorbance bands at:

  • ~1730 cm⁻¹: C=O stretching of the ester group.

  • ~1650 cm⁻¹: Amide I band (C=O stretch).

  • ~1550 cm⁻¹: N-H bending in the amide linkage .

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves a two-step process:

  • Formation of 2-((2,3-Dimethylphenyl)amino)-2-oxoethanol:

    • Reaction of 2,3-dimethylaniline with glycolic acid under Dean-Stark conditions to facilitate water removal.

    • Catalyzed by p-toluenesulfonic acid (PTSA) in toluene at 110°C for 6–8 hours .

  • Esterification with 2-Phenylbutanoic Acid:

    • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

    • Nucleophilic acyl substitution with the ethanolamine derivative in dichloromethane at 0–5°C .

Reaction Scheme:

2,3-Dimethylaniline+HOCH2COOHPTSAHOCH2CONH(C6H3(CH3)2)\text{2,3-Dimethylaniline} + \text{HOCH}_2\text{COOH} \xrightarrow{\text{PTSA}} \text{HOCH}_2\text{CONH}(C_6H_3(CH_3)_2) HOCH2CONH(C6H3(CH3)2)+ClCOC3H6PhTarget Compound+HCl\text{HOCH}_2\text{CONH}(C_6H_3(CH_3)_2) + \text{ClCOC}_3\text{H}_6\text{Ph} \rightarrow \text{Target Compound} + \text{HCl}

Industrial-Scale Production

Continuous flow reactors demonstrate advantages over batch processes for large-scale synthesis:

ParameterBatch ProcessContinuous Flow
Reaction Time12–14 hours2–3 hours
Yield68–72%85–88%
Purity92–94%97–99%

Catalytic systems employing immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 60°C with 93% conversion efficiency .

Reactivity and Functional Group Transformations

Hydrolysis Kinetics

The ester group undergoes base-catalyzed hydrolysis 4.2 times faster than the amide moiety due to reduced steric hindrance:

Rateester=kOH[ester](kOH=0.42L mol1min1at 25C)\text{Rate}_{ester} = k_{OH^-}[\text{ester}] \quad (k_{OH^-} = 0.42 \, \text{L mol}^{-1} \text{min}^{-1} \, \text{at } 25^\circ \text{C}) Rateamide=kOH[amide](kOH=0.10L mol1min1at 25C)\text{Rate}_{amide} = k_{OH^-}[\text{amide}] \quad (k_{OH^-} = 0.10 \, \text{L mol}^{-1} \text{min}^{-1} \, \text{at } 25^\circ \text{C})

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group directs incoming electrophiles to the para position relative to the amide linkage. Nitration experiments with nitric acid/sulfuric acid yield 78% para-nitro derivative .

Computational Modeling and Drug Design

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

Table 2: Calculated Quantum Chemical Parameters

ParameterValue
HOMO-LUMO Gap4.8 eV
Dipole Moment3.2 Debye
Molecular Polarizability38.7 ų

Molecular docking studies suggest moderate binding affinity (ΔG = -7.2 kcal/mol) to the COX-2 active site, indicating potential anti-inflammatory properties .

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